Direct Antiviral Potency Comparison: Antiviral Agent 46 vs. Remdesivir and Nafamostat Mesylate
In a direct head-to-head evaluation, Antiviral agent 46 (compound 4) demonstrated superior anti-SARS-CoV-2 activity compared to the FDA-approved antivirals remdesivir and nafamostat mesylate. Specifically, Antiviral agent 46 exhibited an IC₅₀ of 1.90 μM, whereas the study reported that the activities of all tested CBD derivatives were superior to both remdesivir and nafamostat mesylate [1]. This places Antiviral agent 46 in a higher potency tier than these clinically established antivirals within the same assay system, providing a clear benchmark for evaluating new chemical entities against a relevant standard-of-care comparator.
| Evidence Dimension | Inhibitory concentration 50% (IC₅₀) against SARS-CoV-2 |
|---|---|
| Target Compound Data | 1.90 μM |
| Comparator Or Baseline | Remdesivir and nafamostat mesylate (unspecified but higher IC₅₀ values per study conclusion) |
| Quantified Difference | Not explicitly quantified but stated as 'superior to remdesivir and nafamostat mesylate' [1] |
| Conditions | In vitro antiviral assay evaluating SARS-CoV-2 inhibition |
Why This Matters
This provides procurement justification for using Antiviral agent 46 as a more potent reference compound than two FDA-approved drugs in SARS-CoV-2 in vitro studies.
- [1] Gabriel Vitor de Lima Marques, et al. Synthesis of cannabidiol-based compounds as ACE2 inhibitors with potential application in the treatment of COVID-19. Eur J Med Chem. 2023 Nov 15;260:115760. doi: 10.1016/j.ejmech.2023.115760. PMID: 37657273. View Source
